Cyclohexane, 1-bromo-2-ethoxy-, trans-
Description
Cyclohexane, 1-bromo-2-ethoxy-, trans- (CAS: 861337-57-7) is a bicyclic organic compound with the molecular formula C₈H₁₅BrO and an average molecular mass of 207.111 g/mol . Its structure consists of a cyclohexane ring substituted with bromine and ethoxy groups in a trans configuration. The trans designation indicates that the bromine and ethoxy groups occupy opposite axial or equatorial positions, minimizing steric hindrance and stabilizing the chair conformation .
Properties
CAS No. |
59456-68-7 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-ethoxycyclohexane |
InChI |
InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
BEEIKWFOEDINMO-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1Br |
Canonical SMILES |
CCOC1CCCCC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-bromo-2-ethoxy-, trans- typically involves the bromination of 2-ethoxycyclohexanol. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the trans configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification processes, such as distillation and recrystallization, are crucial in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-bromo-2-ethoxy-, trans- undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of cyclohexane derivatives with different substituents.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Scientific Research Applications
Cyclohexane, 1-bromo-2-ethoxy-, trans- has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-bromo-2-ethoxy-, trans- involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of trans-1-bromo-2-ethoxycyclohexane with structurally analogous cyclohexane derivatives reveals key differences in molecular weight, substituent effects, and conformational stability:
Key Observations :
- Electron Effects : The ethoxy group in trans-1-bromo-2-ethoxycyclohexane donates electrons via resonance, slightly deactivating the ring compared to the electron-withdrawing nitro group in 1-bromo-1-nitrocyclohexane .
- Steric Hindrance : Ethoxy’s bulkiness (~44 ų van der Waals volume) slows SN2 reactions relative to smaller substituents like Cl or F .
- Conformational Stability : Trans-diaxial arrangements in cyclohexane derivatives reduce 1,3-diaxial strain. For example, trans-1-bromo-2-ethoxycyclohexane likely adopts a chair conformation with both substituents equatorial, whereas cis isomers face greater steric clash .
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